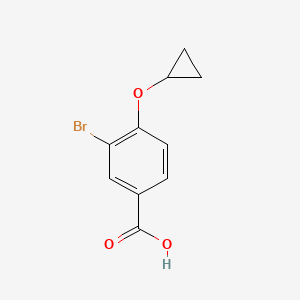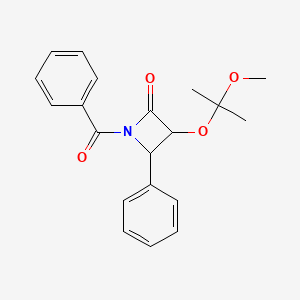
2-(3-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a 3-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with an appropriate diketone under acidic or basic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2-(3-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-4-methyl-1,2,3-triazole-5-amine
- 2-(3-Chlorophenyl)-4-methyl-1,3,4-thiadiazole-5-amine
- 2-(3-Chlorophenyl)-4-methyl-1,3,4-oxadiazole-5-amine
Uniqueness
2-(3-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its chlorine substitution on the phenyl ring enhances its reactivity and potential for further functionalization compared to similar compounds .
Properties
Molecular Formula |
C10H12ClN3 |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine |
InChI |
InChI=1S/C10H12ClN3/c1-7-6-14(13-10(7)12)9-4-2-3-8(11)5-9/h2-5,7H,6H2,1H3,(H2,12,13) |
InChI Key |
CTVZXQUUWUDABQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(N=C1N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (5R)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13884562.png)
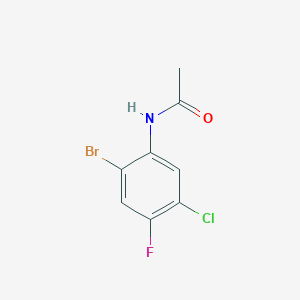
![2-[3-(3-Bromo-6-chloropyridin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13884573.png)

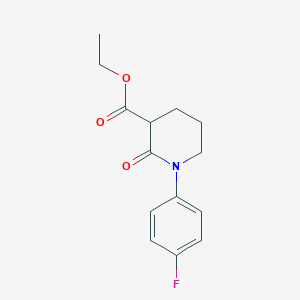
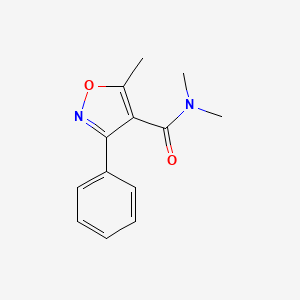
![6-[[5-(5-carboxy-3-methylpent-2-enyl)-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13884593.png)
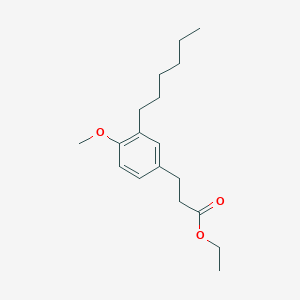
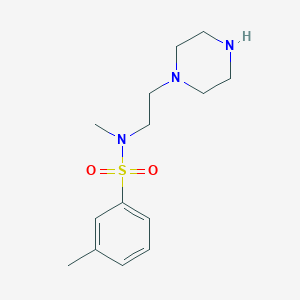
![(17-acetyl-6,10,13-trimethyl-3-oxo-12,14,15,16-tetrahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B13884611.png)
![Disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate](/img/structure/B13884625.png)
